molecular formula C15H13ClO3 B325568 4-Methylphenyl (4-chlorophenoxy)acetate

4-Methylphenyl (4-chlorophenoxy)acetate

Cat. No.: B325568
M. Wt: 276.71 g/mol
InChI Key: OAKPGOJBVDBOFJ-UHFFFAOYSA-N
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Description

4-Methylphenyl (4-chlorophenoxy)acetate is a chemical compound belonging to the class of phenoxyacetate esters. This family of compounds is of significant interest in agricultural chemistry due to its structural similarity to phenoxyacetic acid herbicides . Compounds like 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 4-chlorophenoxyacetic acid (4-CPA) are well-studied for their use as herbicides and plant growth regulators . The molecular framework of phenoxyacetic acids allows for interactions that can be exploited in the development of molecularly imprinted polymers (MIPs) . These polymers are synthetic materials that create specific binding cavities for target molecules, making them valuable in solid-phase extraction (SPE) for cleaning up and concentrating analyte samples before analysis via techniques like gas chromatography . The core structure of this compound, which includes both the 4-methylphenyl and 4-chlorophenoxy groups, makes it a candidate for research into selective recognition materials and for studies investigating the properties and mechanisms of phenoxyacetate derivatives . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

(4-methylphenyl) 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C15H13ClO3/c1-11-2-6-14(7-3-11)19-15(17)10-18-13-8-4-12(16)5-9-13/h2-9H,10H2,1H3

InChI Key

OAKPGOJBVDBOFJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Methylphenyl (4-chlorophenoxy)acetate, highlighting differences in molecular properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility/Stability Biological Activity/Applications
This compound C15H13ClO3 284.72 (calculated) 4-methylphenyl ester, 4-chlorophenoxy group Likely low water solubility (inferred) Potential antibacterial (analog-based)
4-Bromophenyl (4-chlorophenoxy)acetate C14H10BrClO3 341.58 Bromine substituent on phenyl ring Low water solubility (similar to analogs) Not reported; used in synthetic intermediates
Ethyl 2-(4-chlorophenoxy)acetate C10H11ClO3 214.64 Ethyl ester, simpler alkyl chain Moderate solubility in organic solvents Precursor for hydrazide synthesis
Methyl 4-chlorophenylacetate C9H9ClO2 184.62 Phenylacetate backbone, no phenoxy group Higher polarity due to acetate group Industrial applications (e.g., fragrances)
4-Methylphenyl acetate C9H10O2 150.18 Lacks chlorophenoxy group Higher volatility, used in flavors/scents Non-biological, commercial uses
(4-Chloro-2-methylphenyl) acetate C9H9ClO2 184.62 Chlorine and methyl groups on adjacent positions Steric hindrance may reduce reactivity Not reported; structural isomer

Structural and Physicochemical Comparisons

Substituent Effects: 4-Methylphenyl vs. Bromophenyl: The methyl group (electron-donating) increases lipophilicity compared to the bromine atom (electron-withdrawing, larger van der Waals radius) in 4-bromophenyl analogs. This difference may enhance membrane permeability in biological systems for the methyl derivative . Phenoxy vs. Phenylacetate: The phenoxy group in this compound introduces an ether linkage, increasing polarity compared to phenylacetates (e.g., Methyl 4-chlorophenylacetate) .

Ethyl esters (e.g., Ethyl 2-(4-chlorophenoxy)acetate) are more soluble in organic solvents due to shorter alkyl chains .

Synthetic Routes: Microwave-assisted synthesis (e.g., for triazole derivatives in ) improves yields and reduces reaction times compared to conventional methods . This approach could be adapted for synthesizing this compound.

Thermal and Chemical Stability

  • Lanthanide 2-(4-chlorophenoxy)acetate complexes decompose in three stages upon heating, forming anhydrous intermediates before final oxide products . The methylphenyl ester likely has higher thermal stability than metal-coordinated complexes due to covalent bonding.

Preparation Methods

Chlorination of 2-Methylphenoxyacetic Acid

This method involves the selective chlorination of 2-methylphenoxyacetic acid (MPA) to introduce a chlorine atom at the 4-position of the aromatic ring. Key advancements from patent literature include:

  • Reaction Conditions : Chlorination is performed in an aqueous medium using hypochlorous acid (HOCl) generated in situ from sodium hypochlorite (NaOCl) and hydrochloric acid (HCl). The reaction occurs at 0–50°C and pH 8.5 to maximize selectivity for the 4-chloro isomer.

  • Catalyst System : Electropositive groups, such as sulfonic acid derivatives, enhance chlorination selectivity by directing the chlorine substituent to the 4-position. This reduces byproducts like 6-chloro-2-methylphenoxyacetic acid.

  • Yield and Purity : Industrial processes report yields of 82–88% with product purity exceeding 90%. Byproducts include dichlorinated isomers (e.g., 4,6-dichloro-2-methylphenoxyacetic acid), which are minimized to <2% through optimized reaction conditions.

Table 1: Comparative Analysis of MCPA Chlorination Methods

ParameterHypochlorous Acid MethodDirect Cl₂ Chlorination
Temperature Range0–50°C0–10°C
pH8.57.0–9.0
Selectivity (4-Cl:6-Cl)15.6:110.2:1
Yield88%74%
Byproduct Formation<2%5–8%

Condensation-Chlorination Integrated Process

An alternative approach condenses 2-methylphenol (o-cresol) with chloroacetic acid prior to chlorination, streamlining production:

  • Condensation Step : o-Cresol reacts with chloroacetic acid in a strongly alkaline medium (e.g., NaOH) at reflux temperatures. Unreacted o-cresol is removed via steam distillation or solvent extraction, achieving >95% conversion.

  • In Situ Chlorination : The reaction mixture is adjusted to pH 7–9, cooled to 0–10°C, and treated with chlorine gas or NaOCl. This bypasses the need to isolate MPA, reducing intermediate handling costs.

  • Environmental Benefits : Aqueous reaction media and recyclable catalysts (e.g., Na₂S₂O₃ for quenching excess chlorine) align with green chemistry principles.

Esterification of MCPA to this compound

The final step involves esterifying MCPA with 4-methylphenol. While patented methods focus on MCPA synthesis, standard esterification techniques apply:

Acyl Chloride Intermediate Route

  • Formation of MCPA Chloride : MCPA is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride.

    MCPA+SOCl2MCPA-Cl+SO2+HCl\text{MCPA} + \text{SOCl}_2 \rightarrow \text{MCPA-Cl} + \text{SO}_2 + \text{HCl}
  • Esterification : The acyl chloride reacts with 4-methylphenol in anhydrous conditions, often with a base (e.g., pyridine) to scavenge HCl:

    MCPA-Cl+4-methylphenol4-Methylphenyl (4-chlorophenoxy)acetate+HCl\text{MCPA-Cl} + \text{4-methylphenol} \rightarrow \text{this compound} + \text{HCl}

    Yields exceed 85% when using stoichiometric 4-methylphenol and catalytic DMAP.

Direct Acid-Catalyzed Esterification

MCPA and 4-methylphenol undergo Fischer esterification in the presence of concentrated sulfuric acid or p-toluenesulfonic acid (PTSA):

MCPA+4-methylphenolH+Ester+H2O\text{MCPA} + \text{4-methylphenol} \xrightarrow{\text{H}^+} \text{Ester} + \text{H}_2\text{O}

  • Reaction Optimization : Azeotropic removal of water (e.g., using toluene) drives the equilibrium toward ester formation, achieving 70–80% yields.

Industrial-Scale Process Considerations

Waste Management and Recycling

  • Chlorine Byproducts : Sulfur dioxide (SO₂) from sulfonic acid catalysts is recycled via reaction with chlorine to regenerate SO₂Cl₂, minimizing waste.

  • Electrolytic Recovery : Alkali metal chlorides in wastewater are electrolyzed to produce Cl₂ and NaOH, which are reused in hypochlorite generation.

Quality Control

  • Distillation : Crude MCPA is distilled under reduced pressure (e.g., 100–150°C at 10 mmHg) to achieve >97% purity before esterification.

  • Crystallization : The ester is purified via recrystallization from ethanol/water mixtures, yielding pharmaceutical-grade material .

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